molecular formula C9H9ClN2O B2624735 6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one CAS No. 1403899-43-3

6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

Cat. No.: B2624735
CAS No.: 1403899-43-3
M. Wt: 196.63
InChI Key: IPSQETGNCBNAQI-UHFFFAOYSA-N
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Description

6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this exact compound is not available in the public scientific literature, its core structure is a privileged scaffold in the development of novel therapeutic agents. Pyrrolo[3,2-c]pyridine derivatives, in particular, have been extensively researched as potent inhibitors of various kinase targets, such as c-Met and MPS1, which are critically involved in cancer cell proliferation, survival, and tumor progression . The presence of the chloro group and the lactam functionality on the fused ring system makes this compound a versatile intermediate for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions. This compound is intended for use in constructing targeted molecular libraries for high-throughput screening and as a key precursor in the synthesis of potential small-molecule inhibitors. Researchers can functionalize this core to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability . The broader pyrrolopyridine family has demonstrated a wide spectrum of pharmacological activities, including antitumor, antidiabetic, and antimicrobial effects, highlighting the therapeutic potential of this chemical class . Please note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-9(2)5-4-11-7(10)3-6(5)12-8(9)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSQETGNCBNAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CN=C(C=C2NC1=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 6-chloro-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine, the compound can be synthesized through a series of reactions involving halogenation, methylation, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Research indicates that compounds related to 6-chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one exhibit antitumor properties. For instance, derivatives of pyrrolo[3,2-c]pyridines have been shown to inhibit cancer cell proliferation through various mechanisms. In studies involving TASK-3 channel antagonists, these compounds demonstrated promising results in targeting specific cancer types .

Neuropharmacology

The compound has been explored for its potential neuropharmacological effects. It is involved in the modulation of neurotransmitter systems and has been studied for its antidepressant and anxiolytic properties. The structural similarities with other bioactive molecules suggest that it may interact with receptors implicated in mood regulation .

Antimicrobial Properties

This compound and its derivatives have shown antibacterial and antifungal activities. Research has highlighted their effectiveness against various microbial strains, indicating their potential as lead compounds in the development of new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. The compound can be derived from simpler pyridine structures through cyclization reactions .

Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor0.39
Compound BAntidepressant36.12
Compound CAntibacterialVariable

Case Study 1: TASK-3 Inhibitors

In a study focusing on TASK-3 inhibitors, a library of compounds including those derived from this compound was synthesized and evaluated for their ability to inhibit tumor growth in vitro. The results indicated that certain derivatives significantly reduced cell viability in cancer cell lines .

Case Study 2: Neuropharmacological Effects

Another investigation assessed the neuropharmacological properties of pyrrolo[3,2-c]pyridine derivatives. The study found that specific modifications to the structure of this compound enhanced its efficacy as an antidepressant agent in animal models .

Mechanism of Action

The mechanism of action of 6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, leading to competitive inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ring systems, or substitution patterns.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications
6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (Target Compound) C₉H₉ClN₂O 196.63 6-Cl, 3,3-dimethyl Enhanced metabolic stability; kinase inhibitor precursor
6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C₇H₅ClN₂O 168.58 6-Cl, no methyl groups Smaller size; lower lipophilicity
6-Bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one C₉H₉BrN₂O 241.09 6-Br instead of Cl; [3,2-b] ring system Higher reactivity in substitution reactions
6-Methoxy-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one C₁₀H₁₁N₂O₂ 191.21 6-OCH₃ instead of Cl Electron-donating group; improved solubility
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C₇H₄Br₂N₂O 291.93 3,3-diBr; [2,3-b] ring system Steric hindrance; intermediate in API synthesis

Key Differences and Implications

Substituent Effects :

  • The chloro group in the target compound provides moderate electron-withdrawing effects, while the methoxy analog (6-methoxy derivative) donates electrons, altering reactivity in nucleophilic substitutions .
  • Bromo substituents (e.g., 6-bromo analog) increase molecular weight and enhance leaving-group ability, making them preferable in cross-coupling reactions .

Ring System Variations :

  • The pyrrolo[3,2-c]pyridine core in the target compound differs from pyrrolo[2,3-b]pyridine (e.g., ) in nitrogen positioning, affecting hydrogen-bonding interactions and binding affinity in drug design .

Synthetic Accessibility :

  • The target compound’s synthesis requires controlled alkylation with LiHMDS and methyl iodide, whereas brominated analogs (e.g., 6-bromo derivative) may involve bromination under harsher conditions .

Physicochemical Properties: The target compound’s lipophilicity (logP ~2.5, estimated) is higher than non-methylated analogs, influencing membrane permeability in biological systems .

Biological Activity

6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies.

  • Molecular Formula : C9H11ClN2
  • Molecular Weight : 182.65 g/mol
  • CAS Number : 1403899-44-4
  • Solubility : Moderately soluble in water (approximately 0.237 mg/ml) .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, notably DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is involved in several cellular processes including cell cycle regulation and neuronal development. In vitro studies have demonstrated nanomolar-level inhibitory activity against DYRK1A .
  • Antioxidant Properties : The compound has shown promising antioxidant effects in assays such as the Oxygen Radical Absorbance Capacity (ORAC) test. This suggests potential applications in reducing oxidative stress-related damage in cells .
  • Anti-inflammatory Effects : Experimental evaluations have indicated that this compound can modulate inflammatory responses in microglial cells, which are pivotal in neuroinflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotent DYRK1A inhibition (nanomolar range)
AntioxidantSignificant antioxidant capacity demonstrated
Anti-inflammatoryReduced pro-inflammatory cytokine production
AntimicrobialPotential activity against Mycobacterium tuberculosis

Case Studies

  • DYRK1A Inhibition Study :
    A study utilizing high-throughput screening identified several pyrrole derivatives, including this compound, as effective DYRK1A inhibitors. The compound was synthesized and tested for its inhibitory effects using enzymatic assays, confirming its potential as a therapeutic agent for conditions such as Down syndrome and Alzheimer's disease due to its role in neurogenesis and synaptic function .
  • Antioxidant and Anti-inflammatory Properties :
    In a separate investigation involving BV2 microglial cells, the compound was shown to significantly reduce the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS). This highlights its potential application in treating neurodegenerative diseases characterized by chronic inflammation .

Q & A

Q. What are the common synthetic routes for 6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, and how do reaction conditions affect yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. For instance, a dibromo precursor (3,3-dibromo-6-chloro derivative) can undergo Zn-mediated reductive debromination in acetic acid at room temperature, yielding 86% of the product after extraction and purification . Alternative routes involve alkylation using NaH in DMF under inert conditions, followed by reaction with 1,2-dibromoethane (33% yield) . Key factors affecting yield include solvent choice (e.g., AcOH vs. DMF), temperature, and stoichiometry of reagents like Zn or NaH. Optimization requires careful control of inert atmospheres and reaction times.

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • LCMS : Confirms molecular weight (e.g., [M+H]⁺ = 169 observed vs. calculated) .
  • ¹H/¹³C NMR : Resolves substituent positions (e.g., methyl groups at C3) and detects impurities. For example, ¹H NMR of derivatives like 3-benzylidene analogs shows distinct aromatic and alkyl proton signals .
  • Chromatography : Silica gel chromatography (e.g., 10–70% EtOAc/hexanes) is critical for isolating pure fractions .
  • Melting Point Analysis : Verifies crystalline purity (e.g., derivatives like 1a have mp 152–153°C) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in alkylation reactions of this compound using different bases and alkylating agents?

  • Methodological Answer : Regioselectivity depends on base strength and solvent. For example:
  • NaH in DMF : Facilitates deprotonation at the NH position, enabling alkylation with 1,2-dibromoethane to form 3,3-dimethyl derivatives .
  • LiHMDS in THF at -78°C : Promotes selective methylation at the N1 position via a low-temperature, kinetic-controlled pathway .
    Optimization involves screening bases (e.g., LDA vs. KHMDS) and alkyl halides (e.g., methyl iodide vs. benzyl bromide) under inert conditions. Monitoring via TLC or LCMS ensures reaction progression.

Q. How does the choice of catalyst influence the efficiency of rhodium-catalyzed 1,4-additions to derivatives of this compound?

  • Methodological Answer : Rhodium catalysts (e.g., [Rh(C₂H₄)₂Cl]₂) enable asymmetric 1,4-additions of arylboronic acids to 3-benzylidene derivatives. Key factors:
  • Ligand Design : Chiral ligands (e.g., Binap) enhance enantioselectivity (>90% ee in some cases) .
  • Substrate Activation : The exocyclic methylene group acts as a Michael acceptor, with electron-withdrawing substituents (e.g., Cl) increasing reactivity .
  • Solvent/Additives : THF or DCM with catalytic Ag₂O improves turnover. Yields range from 60–85% depending on arylboronic acid steric bulk .

Q. What strategies mitigate isomerization of 3-benzylidene derivatives during storage and handling?

  • Methodological Answer :
  • Solid-State Storage : Isomerization (E/Z interconversion) is minimized when derivatives are retained in solid form, as shown by ¹H NMR studies .
  • Low-Temperature Handling : Storing solutions at -20°C reduces thermal equilibration.
  • Rapid Characterization : Immediate post-purification analysis (e.g., HPLC or NMR) avoids misinterpretation of equilibrium mixtures .

Q. How can ring-expansion reactions synthesize naphthyridinone derivatives from this compound?

  • Methodological Answer : Treatment with sodium azide under microwave irradiation induces cycloaddition-ring expansion. For example:
  • Conditions : 3-substituted derivatives react with NaN₃ in DMF at 120°C (microwave, 30 min) to form 3- or 4-amino-naphthyridin-2(1H)-ones .
  • Mechanism : Azide insertion into the α,β-unsaturated carbonyl triggers a [3+2] cycloaddition, followed by ring-opening and rearrangement. Yields range from 40–65%, with substituents on the pyrrolo-pyridinone core directing regioselectivity .

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